molecular formula C16H16NOPS B2610401 N-allyloxo(diphenyl)phosphoranecarbothioamide CAS No. 24448-25-7

N-allyloxo(diphenyl)phosphoranecarbothioamide

Cat. No. B2610401
CAS RN: 24448-25-7
M. Wt: 301.34
InChI Key: ZKVSXNBFUVMSNQ-UHFFFAOYSA-N
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Description

N-allyloxo(diphenyl)phosphoranecarbothioamide, also known as AOPT or NSC 620357, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOPT is a phosphorothioate derivative that contains both an allyl group and a carbonyl group, making it an important molecule for the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of N-allyloxo(diphenyl)phosphoranecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. N-allyloxo(diphenyl)phosphoranecarbothioamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
N-allyloxo(diphenyl)phosphoranecarbothioamide has been shown to have both biochemical and physiological effects. Biochemically, N-allyloxo(diphenyl)phosphoranecarbothioamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Physiologically, N-allyloxo(diphenyl)phosphoranecarbothioamide has been shown to have anti-tumor activity and to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of N-allyloxo(diphenyl)phosphoranecarbothioamide is its versatility, as it can be used for a variety of applications in different fields. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemicals. However, one of the limitations of N-allyloxo(diphenyl)phosphoranecarbothioamide is its instability, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of N-allyloxo(diphenyl)phosphoranecarbothioamide. One direction is the synthesis of new derivatives of N-allyloxo(diphenyl)phosphoranecarbothioamide that have improved properties for specific applications. Another direction is the study of the mechanism of action of N-allyloxo(diphenyl)phosphoranecarbothioamide, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the use of N-allyloxo(diphenyl)phosphoranecarbothioamide as a plant growth regulator and pesticide could be further explored, as it has the potential to be a safer and more environmentally friendly alternative to current chemicals.

Synthesis Methods

The synthesis of N-allyloxo(diphenyl)phosphoranecarbothioamide can be achieved through a variety of methods, including the reaction of diphenylphosphine with allyl isothiocyanate, the reaction of diphenylphosphine with allyl isocyanate followed by thionation, and the reaction of diphenylphosphine with allyl isothiocyanate followed by oxidation. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific application.

Scientific Research Applications

N-allyloxo(diphenyl)phosphoranecarbothioamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, N-allyloxo(diphenyl)phosphoranecarbothioamide has been shown to have anti-tumor activity and to inhibit the growth of cancer cells. In agriculture, N-allyloxo(diphenyl)phosphoranecarbothioamide has been used as a pesticide and as a plant growth regulator. In materials science, N-allyloxo(diphenyl)phosphoranecarbothioamide has been used as a precursor for the synthesis of other compounds, such as metal complexes.

properties

IUPAC Name

1-diphenylphosphoryl-N-prop-2-enylmethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16NOPS/c1-2-13-17-16(20)19(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVSXNBFUVMSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyloxo(diphenyl)phosphoranecarbothioamide

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